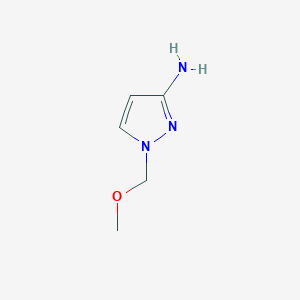

1-(methoxymethyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 1-(methoxymethyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methoxymethyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

1-(methoxymethyl)pyrazol-3-amine |

InChI |

InChI=1S/C5H9N3O/c1-9-4-8-3-2-5(6)7-8/h2-3H,4H2,1H3,(H2,6,7) |

InChI Key |

NVWDYMSYADJXKE-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C=CC(=N1)N |

Origin of Product |

United States |

Foundational & Exploratory

Executive Summary: The Strategic Value of the N-MOM Scaffold

An In-Depth Technical Guide to the Chemical Properties and Strategic Utilization of 1-(Methoxymethyl)-1H-pyrazol-3-amine

1-(Methoxymethyl)-1H-pyrazol-3-amine is a specialized heterocyclic building block primarily utilized in the design of kinase inhibitors and agrochemicals. In the context of medicinal chemistry, it serves two distinct strategic functions:

-

As a Protected Synthon: The methoxymethyl (MOM) group acts as a robust protecting group for the pyrazole nitrogen (N1), locking the tautomeric equilibrium and directing regioselectivity during subsequent functionalization of the exocyclic amine or the C4-position.[1]

-

As a Pharmacophore: In specific drug candidates, the MOM moiety mimics ribose or solvent interactions within a binding pocket, improving solubility and metabolic stability compared to simple alkyl chains.[1]

This guide analyzes the physicochemical profile, synthesis logic, and reactivity landscape of this molecule, providing actionable protocols for researchers.[1]

Physicochemical Profile & Molecular Descriptors

Understanding the fundamental properties of 1-(methoxymethyl)-1H-pyrazol-3-amine is critical for predicting its behavior in biological assays and synthetic workflows.

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Value (Predicted/Experimental) | Significance in Drug Design |

| Molecular Formula | C₅H₉N₃O | Low molecular weight fragment (<150 Da). |

| Molecular Weight | 127.15 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| ClogP | ~0.2 to 0.5 | Amphiphilic; high water solubility compared to N-benzyl analogs. |

| Tautomeric State | Locked (N1-substituted) | Prevents the 1H/2H tautomeric shift observed in free aminopyrazoles. |

| H-Bond Donors | 2 (Exocyclic –NH₂) | Primary interaction point for hinge-binding in kinases. |

| H-Bond Acceptors | 3 (N2, O-ether, N-amine) | The ether oxygen provides an additional weak acceptor site. |

| pKa (Conjugate Acid) | ~3.5 - 4.0 (Pyrazole N2) | Less basic than pyridine; protonation occurs at N2, not the exocyclic amine. |

Data synthesized from structural analogs (1-methyl-1H-pyrazol-3-amine) and calculated consensus models.

Synthesis & Regiocontrol: The N1 vs. N2 Challenge

The primary challenge in synthesizing 1-(methoxymethyl)-1H-pyrazol-3-amine is controlling regioselectivity during the alkylation of 3-aminopyrazole. The 3-aminopyrazole scaffold exists in a tautomeric equilibrium between the 1H- and 2H-forms. Direct alkylation often yields a mixture of N1- and N2-substituted products.

Mechanism of Regioselectivity

-

Thermodynamic Control: Alkylation at N1 is generally thermodynamically favored due to the "lone pair repulsion" effect being minimized compared to N2 substitution (which places the alkyl group adjacent to the amino group).

-

Kinetic Control: Under basic conditions (e.g., NaH), the pyrazolide anion is formed.[1] The N1 position is less sterically hindered, but the N2 position is often more nucleophilic due to proximity to the electron-donating amine.

Strategic Protocol: To maximize the yield of the desired 1-(methoxymethyl) isomer (N1), the reaction is typically performed under conditions that favor the thermodynamic product or utilize specific solvent effects.[1]

Standard Operating Procedure (SOP): N-MOM Protection

Warning: Methoxymethyl chloride (MOM-Cl) is a known carcinogen. All operations must be performed in a fume hood with double-gloving.

Reagents:

-

3-Aminopyrazole (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion, 1.1 eq)

-

MOM-Cl (1.05 eq)

-

THF (Anhydrous, 10 mL/g)

Step-by-Step Protocol:

-

Anion Formation: Suspend NaH in anhydrous THF at 0°C under Argon. Add 3-aminopyrazole dropwise (dissolved in THF). Stir for 30 minutes to ensure complete deprotonation. Observation: Gas evolution (H₂) will occur.

-

Alkylation: Add MOM-Cl dropwise at 0°C. The low temperature suppresses N2-alkylation and bis-alkylation of the exocyclic amine.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (5% MeOH in DCM). The N1-isomer typically has a higher Rf than the N2-isomer.

-

Quench & Workup: Quench carefully with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Silica gel chromatography is mandatory to separate the N1-isomer (Major) from the N2-isomer (Minor). Elute with a Hexane/EtOAc gradient.

Reactivity Landscape & Transformations

Once synthesized, 1-(methoxymethyl)-1H-pyrazol-3-amine serves as a versatile scaffold. The MOM group protects the ring nitrogen, directing reactivity to the C4 position or the exocyclic amine.[1]

A. Exocyclic Amine Functionalization (Kinase Inhibitor Synthesis)

The C3-amine is a nucleophile, but its reactivity is tempered by the electron-withdrawing nature of the pyrazole ring.

-

Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/DIPEA) to form amide bonds—a common motif in "hinge-binder" regions of kinase inhibitors.

-

Urea Formation: Reacts with isocyanates to form ureas.

B. C4-Electrophilic Aromatic Substitution (SEAr)

The C4 position is the most electron-rich site on the pyrazole ring.

-

Halogenation: Treatment with NIS (N-iodosuccinimide) or NBS yields the 4-iodo or 4-bromo derivative. This is a critical step for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura).

-

Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C4.

C. Deprotection (MOM Removal)

The MOM group is acid-labile. It can be removed to reveal the free NH-pyrazole, which is often necessary in the final stage of drug synthesis to allow for H-bond donation to biological targets.

-

Conditions: 6M HCl in isopropanol or TFA/DCM (1:1) at 60°C.

Visualization: Synthesis and Reactivity Map

The following diagram illustrates the synthesis pathway and the divergent reactivity of the scaffold.

Caption: Synthesis and divergent reactivity of 1-(methoxymethyl)-1H-pyrazol-3-amine. Green node indicates the target scaffold.

Safety & Handling Guidelines

-

MOM-Cl Hazards: Chloromethyl methyl ether (MOM-Cl) is an OSHA-regulated carcinogen. It is highly volatile and hydrolyzes rapidly in air to release HCl and formaldehyde.

-

Alternative: For large-scale applications, consider using Dimethoxymethane (methylal) with P₂O₅ or other acid catalysts to generate the electrophile in situ, avoiding isolation of MOM-Cl.[1]

-

-

Aminopyrazole Toxicity: Many aminopyrazoles are skin irritants and potential sensitizers. Avoid inhalation of dusts.[2]

References

-

Regioselectivity in Pyrazole Alkylation

-

MOM Group Chemistry

-

Kinase Inhibitor Applications

-

Compound Identification

Sources

- 1. mdpi.com [mdpi.com]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1-(methoxymethyl)-1h-pyrazol-3-amine (C5H9N3O) [pubchemlite.lcsb.uni.lu]

- 6. 5-Methoxy-1H-pyrazol-3-amine | C4H7N3O | CID 14388559 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(methoxymethyl)-1H-pyrazol-3-amine CAS number and identifiers

This guide provides an in-depth technical analysis of 1-(methoxymethyl)-1H-pyrazol-3-amine , a specialized heterocyclic building block used in medicinal chemistry. It addresses the critical aspects of its chemical identity, synthesis, regioselectivity, and application in drug discovery, particularly for kinase inhibitor development.

Chemical Identity & Identifiers

This compound is a protected form of 3-aminopyrazole, featuring a methoxymethyl (MOM) group at the N1 position. It serves as a crucial intermediate when the N1-nitrogen requires masking to direct reactivity to the exocyclic amine or the C4/C5 positions.

| Property | Details |

| IUPAC Name | 1-(Methoxymethyl)-1H-pyrazol-3-amine |

| Common Synonyms | 1-MOM-3-aminopyrazole; 3-Amino-1-(methoxymethyl)pyrazole |

| CAS Number | Not Widely Listed (Refer to PubChem CID below) |

| PubChem CID | 65364322 |

| Molecular Formula | C₅H₉N₃O |

| Molecular Weight | 127.15 g/mol |

| SMILES | COCN1C=CC(=N1)N |

| InChI Key | NVWDYMSYADJXKE-UHFFFAOYSA-N |

| Physical State | Viscous oil or low-melting solid (Predicted) |

| Solubility | Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in water.[1][2][3] |

Synthesis & Regiochemistry

The synthesis of 1-(methoxymethyl)-1H-pyrazol-3-amine involves the N-alkylation of 3-aminopyrazole with chloromethyl methyl ether (MOM-Cl). This reaction is regioselective but not regiospecific , often producing a mixture of N1- and N2-alkylated isomers.

The Regioselectivity Challenge

3-Aminopyrazole exists in tautomeric equilibrium. Alkylation can occur at:

-

N1 Position (Desired): Yields 1-(methoxymethyl)-1H-pyrazol-3-amine.[2]

-

N2 Position (Byproduct): Yields 1-(methoxymethyl)-1H-pyrazol-5-amine.

Mechanistic Insight: Under basic conditions (e.g., NaH/THF), the pyrazolidinide anion is formed. Alkylation at the less sterically hindered nitrogen (N1) is generally favored, but the specific ratio depends on the solvent and base used. The N1-isomer (3-amine) is typically the thermodynamic product, while the N2-isomer (5-amine) can form under kinetic control.

Optimized Synthetic Protocol

Reagents:

-

Substrate: 3-Aminopyrazole (1.0 equiv)

-

Reagent: Chloromethyl methyl ether (MOM-Cl) (1.1 equiv) [DANGER: Carcinogen]

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

-

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

-

Deprotonation: Add a solution of 3-aminopyrazole (1.0 equiv) in THF dropwise. Stir at 0°C for 30 minutes until H₂ evolution ceases.

-

Alkylation: Add MOM-Cl (1.1 equiv) dropwise via syringe. Note: MOM-Cl is highly volatile and carcinogenic; use a fume hood with extreme caution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The N1-isomer typically has a different R_f than the N2-isomer.

-

Quench & Workup: Cool to 0°C, quench carefully with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Gradient: 0→10% MeOH in DCM). The 1-(methoxymethyl)-1H-pyrazol-3-amine is usually the major product.

Structural Validation:

-

¹H NMR (DMSO-d₆): Look for the MOM methylene singlet (~5.3 ppm) and the methoxy singlet (~3.2 ppm).

-

Regio-assignment: The C5-H proton in the 1,3-isomer (N1-substituted) typically appears as a doublet (J ~2.5 Hz) coupled to C4-H. In the 1,5-isomer (N2-substituted), the chemical shifts differ due to the proximity of the amine to the N-substituent. NOE (Nuclear Overhauser Effect) experiments are definitive:

-

Target (1,3-isomer): NOE observed between MOM-CH₂ and H5 (pyrazole proton).

-

Byproduct (1,5-isomer): NOE observed between MOM-CH₂ and the NH₂ group (or H5 if sterics allow, but less likely).

-

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis pathway, highlighting the bifurcation in regiochemistry and the downstream utility of the MOM-protected amine.

Caption: Synthesis of 1-(methoxymethyl)-1H-pyrazol-3-amine showing regioselective N-alkylation and downstream drug discovery applications.

Applications in Drug Discovery

Protecting Group Strategy

The MOM group is a robust protecting group for the pyrazole nitrogen.

-

Stability: Stable to basic conditions (e.g., LiHMDS, NaH), nucleophiles, and reducing agents (e.g., LiAlH₄, H₂/Pd).

-

Lability: Cleaved under acidic conditions (e.g., 4M HCl in dioxane, TFA, or BBr₃).

-

Utility: Allows the exocyclic amine to be reacted (e.g., to form an amide or urea) without interference from the acidic pyrazole NH.

Kinase Inhibitor Synthesis

Aminopyrazoles are privileged scaffolds in kinase inhibitors (e.g., inhibitors of CDK, Aurora, or BRAF kinases).

-

Workflow: The 1-(methoxymethyl)-1H-pyrazol-3-amine is coupled with an aryl halide (via Buchwald-Hartwig) or a carboxylic acid.

-

Late-Stage Diversification: The MOM group is retained during the core scaffold assembly to improve solubility and prevent catalyst poisoning by the free pyrazole nitrogen. It is removed in the final step to reveal the NH-pyrazole, which often forms a critical hydrogen bond with the kinase hinge region (Glu/Leu residues).

Safety & Handling

-

MOM-Cl (Chloromethyl methyl ether): Classified as a known human carcinogen (OSHA 1910.1003). It must be handled in a closed system or a certified fume hood with proper PPE (double nitrile gloves, respirator if outside hood).

-

Compound Handling: 1-(Methoxymethyl)-1H-pyrazol-3-amine should be treated as a potential skin and eye irritant. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent hydrolysis of the hemiaminal ether linkage by atmospheric moisture.

References

-

PubChem. 1-(Methoxymethyl)-1H-pyrazol-3-amine (CID 65364322). National Center for Biotechnology Information. Link

-

BenchChem. Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. (Discusses tautomerism and reactivity). Link

-

Sigma-Aldrich. 1-(Methoxymethyl)-1H-pyrazol-4-amine Product Page. (Analogous compound properties). Link

-

Beilstein J. Org. Chem. Approaches towards the synthesis of 5-aminopyrazoles.[4][5][6] (Review of regioselectivity in aminopyrazole alkylation). Link

-

ChemSrc. 1-(methoxymethyl)-1H-pyrazol-3-amine Related Compounds.Link

Sources

- 1. methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate | C7H10N2O3 | CID 11252250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 325991-83-1_CAS号:325991-83-1_1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine - 化源网 [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Comprehensive Technical Guide on 1-(Methoxymethyl)pyrazol-3-amine: Molecular Characterization, Synthesis, and Applications

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyrazoles serve as privileged scaffolds, frequently acting as bioisosteres for phenyl rings or as critical hinge-binding motifs in kinase inhibitors. 1-(Methoxymethyl)pyrazol-3-amine is a highly versatile building block that combines the hydrogen-bonding capability of a primary amine with the steric and electronic modulation of a methoxymethyl (MOM) group. The MOM moiety can serve a dual purpose: it acts as a robust protecting group during downstream cross-coupling reactions, or it can be retained in the final Active Pharmaceutical Ingredient (API) to disrupt intermolecular hydrogen bonding, thereby increasing lipophilicity and cellular permeability.

This whitepaper provides an authoritative breakdown of the compound's physicochemical properties, a self-validating protocol for its regioselective synthesis, and the analytical methodologies required to confirm its structural integrity.

Physicochemical Profiling & Structural Analysis

The structural identity of 1-(methoxymethyl)pyrazol-3-amine is defined by a 1H-pyrazole core substituted with a methoxymethyl ether at the N1 position and a primary amine at the C3 position. Understanding its exact mass and polar surface area is critical for mass spectrometry validation and pharmacokinetic modeling[1].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 1-(Methoxymethyl)-1H-pyrazol-3-amine |

| Molecular Formula | C5H9N3O |

| Molecular Weight | 127.14 g/mol |

| Monoisotopic Mass | 127.0746 Da |

| Hydrogen Bond Donors | 1 (Exocyclic NH₂ group) |

| Hydrogen Bond Acceptors | 3 (N2 of pyrazole, Ether O, NH₂ N) |

| Topological Polar Surface Area (TPSA) | 54.3 Ų |

| LogP (Estimated) | ~0.2 - 0.5 (Highly hydrophilic) |

Regioselective Synthesis & Self-Validating Protocol

The primary challenge in synthesizing 1-(methoxymethyl)pyrazol-3-amine from commercially available 3-aminopyrazole is regioselectivity . N-alkylation of unsymmetric pyrazoles inherently yields a mixture of regioisomers (N1 vs. N2 alkylation) due to the tautomeric nature of the pyrazole ring and the delocalization of the pyrazolide anion[2].

As an Application Scientist, controlling this selectivity requires precise tuning of the base, solvent, and temperature. The following protocol is designed as a self-validating system , ensuring that causality is understood and empirical checks are built into the workflow.

Step-by-Step Methodology

Step 1: Anion Generation (Deprotonation)

-

Procedure: Charge a flame-dried, argon-purged flask with 3-aminopyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions.

-

Causality: NaH is selected over weaker bases (e.g., K₂CO₃) to ensure rapid, irreversible, and quantitative formation of the pyrazolide anion. This prevents the less nucleophilic exocyclic C3-amine from competing for the electrophile, effectively eliminating N-alkylation at the exocyclic amine.

-

Self-Validation Check: The cessation of hydrogen gas (H₂) evolution serves as a real-time, visual indicator that deprotonation is complete and the system is ready for the electrophile.

Step 2: Electrophilic Alkylation

-

Procedure: To the 0 °C pyrazolide solution, add Chloromethyl methyl ether (MOM-Cl, 1.05 eq) dropwise over 15 minutes. Stir for 2 hours at 0 °C, then allow the mixture to warm to room temperature.

-

Causality: MOM-Cl is an extremely reactive

-halo ether. Maintaining the reaction at 0 °C during the addition controls the exothermic Sₙ2 reaction and maximizes the thermodynamic preference for N1-alkylation over the sterically hindered N2-alkylation (which is adjacent to the C3-amine). -

Self-Validation Check: Take a 10 µL reaction aliquot, quench it in 1 mL of methanol, and analyze via LC-MS. The complete disappearance of the starting material peak (m/z 84) and the emergence of the product mass (m/z 128[M+H]⁺) validates reaction completion.

Step 3: Workup and Isomer Resolution

-

Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

-

Causality: Because N-alkylation produces a mixture, chromatography is mandatory. The target 1-MOM-pyrazol-3-amine (N1 isomer) is less polar than the byproduct 1-MOM-pyrazol-5-amine (N2 isomer) and will elute first.

Synthetic Workflow Visualization

Workflow for the regioselective synthesis and isolation of 1-(methoxymethyl)pyrazol-3-amine.

Analytical Characterization & Structural Validation

To definitively prove that the isolated product is the N1-isomer and not the N2-isomer, standard 1D NMR is insufficient. A robust, self-validating analytical suite must employ 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

-

LC-MS (ESI+): Expected [M+H]⁺ at m/z 128.08. This confirms the molecular weight (127.14 g/mol ) and formula (C5H9N3O)[1].

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.45 (d, J = 2.2 Hz, 1H, C5-H)

-

δ 5.50 (d, J = 2.2 Hz, 1H, C4-H)

-

δ 5.15 (s, 2H, N-CH₂-O)

-

δ 4.60 (br s, 2H, NH₂)

-

δ 3.20 (s, 3H, O-CH₃)

-

-

Self-Validating 2D NOESY Logic: The target N1-isomer is definitively validated by the presence of an NOE cross-peak between the MOM methylene protons (δ 5.15) and the pyrazole C5-proton (δ 7.45) . If the compound were the N2-isomer (1-MOM-pyrazol-5-amine), the NOE cross-peak would instead appear between the MOM methylene protons and the exocyclic amine protons (δ 4.60).

Applications in Drug Development

In the context of drug discovery, 1-(methoxymethyl)pyrazol-3-amine is highly valued for two primary applications:

-

Kinase Inhibitor Design: The C3-amine is an excellent nucleophile for Buchwald-Hartwig cross-couplings or amide bond formations, allowing the pyrazole to be appended to larger macrocycles. The pyrazole N2 atom acts as a critical hydrogen-bond acceptor for the kinase hinge region (e.g., binding to the backbone NH of hinge residues).

-

Lipophilicity Modulation: While the MOM group is traditionally a protecting group (cleavable via HCl/MeOH or TFA), retaining it in the final drug candidate masks the pyrazole N1 hydrogen-bond donor. This strategic modification often lowers the topological polar surface area (TPSA), thereby enhancing blood-brain barrier (BBB) penetration and overall cellular permeability for central nervous system (CNS) targets.

References

-

Title: 5-(methoxymethyl)-1H-pyrazol-3-amine | C5H9N3O | CID 23091908 Source: PubChem - National Institutes of Health (NIH) URL: [Link][1]

-

Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: International Journal of Molecular Sciences (MDPI) URL: [Link][2]

Sources

Comprehensive Guide to the Solubility Profile of 1-(methoxymethyl)-1H-pyrazol-3-amine

This guide provides an in-depth technical analysis of the solubility profile of 1-(methoxymethyl)-1H-pyrazol-3-amine , a specialized heterocyclic building block.

In the absence of widespread public empirical data for this specific intermediate, this guide synthesizes Structure-Activity Relationship (SAR) predictions based on close analogs (e.g., 1-methyl-1H-pyrazol-3-amine) and provides validated experimental protocols for determining its precise solubility in a drug development context.

Executive Summary

1-(methoxymethyl)-1H-pyrazol-3-amine is a functionalized pyrazole intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals. The introduction of the methoxymethyl (MOM) group at the N1 position serves two critical roles: it acts as a protecting group for the pyrazole nitrogen and modifies the lipophilicity of the molecule compared to its parent 3-aminopyrazole.

Understanding its solubility is critical for:

-

Process Optimization: Selecting the correct solvent for N-alkylation or subsequent amidation reactions.

-

Purification: Designing effective crystallization systems (solvent/anti-solvent).

-

Stability: Avoiding solvolysis, particularly in acidic aqueous media where the MOM group is labile.

Chemical Identity & Physicochemical Basis[1][2][3][4]

| Property | Detail |

| IUPAC Name | 1-(methoxymethyl)-1H-pyrazol-3-amine |

| Common Abbreviation | N-MOM-3-aminopyrazole |

| Molecular Formula | C₅H₉N₃O |

| Molecular Weight | ~127.15 g/mol |

| Core Structure | 5-membered aromatic heterocycle (pyrazole) with a primary amine at C3 and a methoxymethyl ether at N1. |

| H-Bond Donors | 1 (Primary Amine -NH₂) |

| H-Bond Acceptors | 3 (Pyrazole N2, Amine N, Ether O) |

Structural Impact on Solubility[8]

-

MOM Group Effect: The methoxymethyl group breaks the strong intermolecular H-bonding network found in unsubstituted pyrazoles. This generally increases solubility in organic solvents (DCM, THF) compared to the parent 3-aminopyrazole.

-

Amine Polarity: The primary amine at position 3 maintains significant polarity, ensuring high solubility in polar protic solvents (MeOH) and polar aprotic solvents (DMSO).

-

Lipophilicity: The MOM group adds moderate lipophilicity, making the compound more compatible with chlorinated solvents and esters than the highly polar 1-H-pyrazole precursors.

Predicted Solubility Profile

Based on SAR analysis of 1-methyl-1H-pyrazol-3-amine and general N-protected pyrazole behavior.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions or running reactions.

| Solvent Class | Specific Solvent | Predicted Solubility | Mechanism |

| Polar Aprotic | DMSO, DMF | >100 mg/mL | Strong dipole interactions; disrupts amine H-bonding. |

| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | The MOM group enhances lipophilicity, making DCM an excellent extraction solvent. |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Favorable H-bonding with the amine and ether oxygen. |

| Ethers | THF, 2-MeTHF | Moderate-High | Good compatibility; often used for lithiation/substitution reactions. |

Secondary Solvents (Moderate/Low Solubility)

These solvents are candidates for anti-solvents in crystallization processes.

| Solvent Class | Specific Solvent | Predicted Solubility | Application |

| Esters | Ethyl Acetate | Moderate | Good for extraction; solubility may decrease at low temps (crystallization potential). |

| Aromatics | Toluene | Low-Moderate | Solubility increases significantly with temperature; ideal for cooling crystallization. |

| Alkanes | Hexanes, Heptane | Very Low (<1 mg/mL) | Strong anti-solvent. The polar amine group resists dissolution in non-polar alkanes. |

Critical Stability Warning

⚠️ ACID SENSITIVITY: The N-MOM group is an acetal-like linkage and is acid-labile .

Avoid: Acidic aqueous buffers (pH < 4) or alcohols with trace acid.

Risk: Hydrolysis leads to deprotection, regenerating the parent 3-aminopyrazole and formaldehyde.

Recommendation: Perform solubility testing in neutral or slightly basic media.

Experimental Protocols for Solubility Determination

Since batch-to-batch impurity profiles can alter solubility, empirical determination is required for critical process steps.

Method A: Visual Kinetic Solubility (Rapid Screen)

Best for: Early-stage solvent selection for reactions.

-

Preparation: Weigh 10 mg of 1-(methoxymethyl)-1H-pyrazol-3-amine into a clear HPLC vial.

-

Addition: Add solvent in 100 µL increments at room temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for complete dissolution (clear solution, no particulates).

-

Calculation:

-

If soluble in 100 µL: Solubility > 100 mg/mL.

-

If soluble in 1000 µL: Solubility ~ 10 mg/mL.

-

Method B: Thermodynamic Solubility (Shake-Flask)

Best for: Precise data for crystallization design or formulation.

-

Saturation: Add excess solid compound to 2 mL of the target solvent in a sealed vial until undissolved solid remains visible.

-

Equilibration: Agitate (shake or stir) at a constant temperature (e.g., 25°C) for 24 hours .

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter .

-

Note: Use PTFE filters; Nylon may absorb the amine.

-

-

Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm) against a standard curve prepared in DMSO.

-

Validation: Check the solid residue by XRPD (X-Ray Powder Diffraction) to ensure no polymorph or solvate change occurred during equilibration.

Solubility Screening Workflow

The following diagram outlines the decision logic for solvent selection based on solubility outcomes.

Caption: Decision matrix for solvent selection based on kinetic solubility thresholds.

Applications in Process Chemistry

Reaction Solvent Selection

For nucleophilic substitution reactions involving the C3-amine:

-

Recommended: DCM or THF .

-

Reasoning: These solvents dissolve the N-MOM intermediate well and are easily removed. DMSO is powerful but difficult to remove during workup.

Purification Strategy (Crystallization)

Since the compound is likely an oil or low-melting solid due to the MOM group disruption of crystal packing:

-

Strategy: Dissolve in a minimum amount of DCM or EtOAc .

-

Precipitation: Slowly add Heptane or Hexane while cooling to 0°C.

-

Observation: If oiling out occurs (common with MOM-protected amines), seed with a crystal if available, or switch to a Toluene/Heptane system.

Aqueous Workup

-

pH Control: Maintain aqueous phases at pH 7-9 .

-

Extraction: The compound will partition into the organic layer (DCM/EtOAc) from water.

-

Avoid: Do not wash with 1M HCl, as this will strip the MOM group and drive the deprotected pyrazole into the aqueous layer.

References

-

General Pyrazole Solubility & Synthesis

-

Synthesis and properties of N-substituted pyrazoles. National Institutes of Health (NIH) / PubChem. Available at: [Link]

-

- MOM-Protection Chemistry: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability of Methoxymethyl ethers).

-

Solubility Protocols

-

Assay Guidance Manual: Solubility Assays. NCBI Bookshelf. Available at: [Link]

-

- Analogous Compound Data (1-Methyl-1H-pyrazol-3-amine)

Structural Characterization of MOM-Protected Aminopyrazoles: A Guide to Ensuring Regioisomeric Purity and Synthetic Integrity

An In-depth Technical Guide for Drug Development Professionals

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2] Aminopyrazoles, in particular, serve as versatile building blocks for complex heterocyclic systems.[3][4] However, their synthetic utility is often predicated on the strategic use of protecting groups to modulate reactivity and direct subsequent functionalization.[5] The methoxymethyl (MOM) ether is a frequently employed protecting group for the nitrogen atoms of aminopyrazoles due to its relative stability and well-established cleavage conditions.[6][7]

The protection step itself, however, introduces a critical challenge: the potential for forming multiple regioisomers. The aminopyrazole core presents several nucleophilic nitrogen atoms—the two endocyclic (ring) nitrogens and the exocyclic amino group—each a potential site for MOM group attachment. The resulting isomeric mixture can confound subsequent synthetic steps and compromise the biological activity and safety profile of the final compound. Therefore, unambiguous structural characterization is not merely a procedural step but a cornerstone of synthetic validation and quality control.

This guide provides an in-depth exploration of the core analytical techniques required to definitively elucidate the structure of MOM-protected aminopyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying causality behind experimental choices to build a self-validating analytical workflow.

The Central Challenge: Regioisomerism in Aminopyrazole Protection

The reaction of an aminopyrazole with a MOM-donating reagent like methoxymethyl chloride (MOM-Cl) can yield at least three primary regioisomers, excluding the possibility of di-substitution. The precise outcome is often dependent on reaction conditions and the substitution pattern of the pyrazole ring.[3] Differentiating these isomers is the principal goal of the characterization workflow.

Protocol: Acquiring an HMBC Spectrum

-

Sample Preparation : Use a slightly more concentrated sample than for ¹H NMR (15-25 mg) in 0.6 mL of deuterated solvent to ensure good signal-to-noise.

-

Spectrometer Setup : On a modern NMR spectrometer (e.g., Bruker), select a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

-

Set Parameters :

-

Set the ¹H spectral width to cover all proton signals.

-

Set the ¹³C spectral width to cover all carbon signals (typically 0-200 ppm).

-

The long-range coupling constant (CNST13 or D6) is critical. Set it to optimize for 2-3 bond correlations, typically around 8-10 Hz.

-

-

Acquisition : The experiment may require several hours to complete, depending on the sample concentration.

-

Processing and Interpretation : Process the 2D data. Look for the cross-peaks that connect the MOM-CH₂ protons to the pyrazole ring carbons to make a definitive structural assignment.

Mass Spectrometry (MS): Confirmation of Mass and Composition

Mass spectrometry is essential for confirming that the protection reaction was successful and for determining the elemental composition of the product. [8]

Expertise in Action: Beyond Molecular Weight

While any MS technique can confirm the molecular weight, High-Resolution Mass Spectrometry (HRMS) is the gold standard for trustworthiness in drug development. [9]It provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This is critical for distinguishing the desired product from potential impurities or byproducts with the same nominal mass.

| Technique | Information Provided | Typical Use Case |

| Low-Resolution MS (e.g., GC-MS, LC-MS) | Nominal molecular weight (integer mass) and fragmentation pattern. | Rapid confirmation of reaction success and purity assessment during synthesis. [10][11] |

| High-Resolution MS (e.g., ESI-TOF, Orbitrap) | Exact molecular weight and elemental formula. | Definitive confirmation of the molecular formula for final compounds and publications. [9] |

Expected Fragmentation: A common fragmentation pathway for MOM-ethers under ionization is the loss of the MOM group or parts of it. Look for characteristic neutral losses:

-

Loss of •OCH₃ : [M - 31]⁺

-

Loss of •CH₂OCH₃ : [M - 45]⁺

-

Cleavage to form [M-H+CH₂O]

Protocol: HRMS Analysis via ESI-TOF

-

Sample Preparation : Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion : Infuse the sample directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

-

Data Acquisition : Acquire the spectrum in positive ion mode. The instrument will measure the mass-to-charge ratio (m/z) with high accuracy.

-

Data Analysis : Use the instrument's software to calculate the elemental formula that corresponds to the measured exact mass. Compare this to the theoretical formula of the MOM-protected aminopyrazole. The mass error should be less than 5 ppm.

X-ray Crystallography: The Definitive Structure

When NMR and MS data are ambiguous, or for absolute confirmation of a novel compound, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of molecular structure in the solid state. [3][12][13]

Authoritative Grounding: The Gold Standard

This technique determines the precise three-dimensional arrangement of atoms in a crystal, revealing exact bond lengths, angles, and the unambiguous location of the MOM group. [8][12]It is considered the gold standard for structural proof.

Protocol: Generalized Single-Crystal X-ray Diffraction

-

Crystal Growth : This is often the most challenging step. Grow single crystals of the purified compound suitable for diffraction (typically >0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting : Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection : The mounted crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected on a diffractometer as the crystal is rotated.

-

Structure Solution and Refinement : The diffraction data is processed to solve the crystal structure, yielding an electron density map. Atoms are fitted to this map, and the structure is refined to give the final atomic coordinates and molecular geometry.

Integrated Characterization Workflow

A robust and efficient characterization process integrates these techniques into a logical sequence. This workflow ensures that each step builds upon the last, providing a comprehensive and self-validating data package.

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Protection and Deprotection [cem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. MOM Ethers [organic-chemistry.org]

- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-(Methoxymethyl)-1H-pyrazol-3-amine in Medicinal Chemistry: Scaffold Functionalization and Kinase Inhibitor Design

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the 3-aminopyrazole scaffold is a highly privileged pharmacophore, serving as a fundamental building block for a vast array of 1[1]. It is particularly ubiquitous in the design of ATP-competitive kinase inhibitors. However, the inherent tautomerism and dual nucleophilicity of the pyrazole nitrogens present significant challenges during complex cross-coupling and derivatization sequences.

As a Senior Application Scientist, I frequently advocate for the strategic deployment of 1-(methoxymethyl)-1H-pyrazol-3-amine as a highly controlled, pre-protected building block. By masking the N1 position with a methoxymethyl (MOM) group, chemists can completely suppress tautomerization, direct regioselective functionalization at the C4 or exocyclic N3 positions, and seamlessly reveal the active pharmacophore under mild acidic conditions at the final stage of synthesis.

Mechanistic Rationale for Methoxymethyl (MOM) Protection

Unprotected 3-aminopyrazoles exist in a rapid tautomeric equilibrium between the 1H and 2H forms. When subjected to electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), the unprotected ring nitrogens can poison palladium catalysts or undergo unwanted N-arylation/alkylation.

While several protecting groups exist, the MOM group offers an unparalleled balance of stability and traceless removal. The acetal-like nature of the MOM linkage ensures robust stability against strong bases (e.g., NaH, BuLi) and nucleophiles, which are frequently used in 2[2].

Table 1: Comparative Analysis of N-Protecting Groups for 3-Aminopyrazoles

| Protecting Group | Reagent | Stability (Base/Nucleophile) | Deprotection Conditions | Rationale for/against in Pyrazole Chemistry |

| Methoxymethyl (MOM) | MOM-Cl | High | Acidic (HCl, TFA) | Optimal. High stability; directs regiochemistry; traceless acidic cleavage. |

| SEM | SEM-Cl | High | Fluoride (TBAF) | Good alternative, but TBAF can be harsh and leaves siloxane byproducts. |

| Boc | Boc₂O | Low/Moderate | Acidic (TFA) | Sub-optimal. Prone to thermal migration (N1 to N2) during cross-coupling. |

| THP | DHP | Moderate | Acidic | Introduces a chiral center, severely complicating NMR analysis of intermediates. |

| Trityl (Trt) | Trt-Cl | High | Weak Acid | Highly sterically demanding; can hinder adjacent functionalization at C4/C5. |

Experimental Workflows: From Protection to Functionalization

The integration of 1-(methoxymethyl)-1H-pyrazol-3-amine into a discovery pipeline requires a self-validating sequence of protection, functionalization, and deprotection.

Synthetic workflow utilizing MOM-protection for 3-aminopyrazole derivatization.

Protocol 1: Regioselective Synthesis of 1-(Methoxymethyl)-1H-pyrazol-3-amine

Objective: Mask the N1 position while leaving the exocyclic 3-amino group available.

-

Preparation: Dissolve 3-aminopyrazole (1.0 equiv) in anhydrous DMF under an argon atmosphere. Cool the reaction vessel to 0 °C.

-

Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

-

Causality: NaH irreversibly deprotonates the pyrazole NH, forming a highly nucleophilic pyrazolide anion. The evolution of H₂ gas drives the reaction forward and prevents reversibility.

-

-

Alkylation: Add Chloromethyl methyl ether (MOM-Cl, 1.05 equiv) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature.

-

Causality: The N1 position is significantly less sterically hindered by the adjacent exocyclic amino group compared to the N2 position. This steric differential ensures high regioselectivity, yielding the N1-MOM isomer predominantly.

-

-

Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig N3-Arylation

Objective: Couple the exocyclic amine with an aryl halide to build the inhibitor core.

-

Setup: In an oven-dried Schlenk flask, combine 1-(methoxymethyl)-1H-pyrazol-3-amine (1.0 equiv), Aryl Bromide (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane.

-

Causality: Xantphos is selected as the ligand because its wide bite angle strongly promotes the reductive elimination step in C-N bond formation. Cs₂CO₃ provides the necessary basicity to deprotonate the exocyclic amine without risking premature cleavage of the base-stable MOM group.

-

-

Degassing: Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) species.

-

Reaction: Heat the mixture at 100 °C for 12 hours.

-

Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify.

Protocol 3: Global Deprotection (MOM Removal)

Objective: Unmask the pyrazole NH to restore hinge-binding capability.

-

Hydrolysis: Dissolve the advanced intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in dioxane.

-

Causality: The highly acidic environment protonates the methoxy oxygen of the MOM group. This induces the expulsion of methanol and the formation of a transient oxocarbenium ion, which is rapidly hydrolyzed by trace ambient water to release formaldehyde and the free pyrazole NH.

-

-

Neutralization: Stir for 4 hours, concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract to yield the final active pharmaceutical ingredient (API).

Application in Drug Discovery: Kinase Inhibitor Design

In the realm of oncology and neurodegeneration, pyrazole derivatives are extensively patented and utilized as potent . The deprotected 3-aminopyrazole motif acts as a bidentate hydrogen bond donor/acceptor system. It perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of the kinase active site.

For example, inhibitors targeting 3[3] and Aurora kinases rely heavily on this interaction. By utilizing 1-(methoxymethyl)-1H-pyrazol-3-amine during the synthesis, chemists can elaborate the C4 and N3 positions with massive structural diversity to achieve kinase selectivity, only revealing the critical hinge-binding NH at the very end of the sequence.

Inhibition of Aurora kinase pathways by deprotected 3-aminopyrazole derivatives.

Conclusion

The utility of 1-(methoxymethyl)-1H-pyrazol-3-amine extends far beyond a simple starting material; it is a strategic enabler of complex molecular design. By understanding the causality behind its regioselective protection, its robust stability under cross-coupling conditions, and its traceless removal, medicinal chemists can efficiently construct highly functionalized, ATP-competitive inhibitors that drive modern targeted therapies forward.

References

1.[1] Benchchem. "An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate." Available at: 2.[2] PMC. "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles." Available at: 3. Google Patents. "US20040167141A1 - Pyrazole compounds useful as protein kinase inhibitors." Available at: 4.[3] BRENDA Enzyme Database. "Information on EC 2.7.11.26 - tau-protein kinase." Available at:

Sources

Methodological & Application

synthesis procedure for 1-(methoxymethyl)-1H-pyrazol-3-amine

Application Note: Regioselective Synthesis and Characterization of 1-(Methoxymethyl)-1H-pyrazol-3-amine

Strategic Overview & Mechanistic Rationale

The synthesis of N1-alkylated 3-aminopyrazoles, such as 1-(methoxymethyl)-1H-pyrazol-3-amine, represents a classic challenge in heterocyclic medicinal chemistry. These motifs are highly valued as bioisosteres and hinge-binding fragments in kinase inhibitor design. However, the direct alkylation of 3-aminopyrazole is notoriously unselective. The competing nucleophilicity of the endocyclic nitrogens and the exocyclic primary amine typically results in intractable mixtures of N1-alkylated, N2-alkylated, and over-alkylated products [1].

To circumvent this barrier, this protocol employs a regioselective, two-step synthetic sequence starting from 3-nitro-1H-pyrazole .

-

Electronic Deactivation & Steric Bias : The strongly electron-withdrawing nitro group at the C3 position deactivates the pyrazole ring, entirely preventing exocyclic over-alkylation. Furthermore, the steric bulk of the nitro group directs the incoming methoxymethyl (MOM) electrophile preferentially toward the less hindered N1 position, favoring the 1,3-isomer over the 1,5-isomer [2].

-

Chemoselective Reduction : Following the separation of the regioisomers, the nitro group must be reduced to the target amine. Because the MOM acetal is highly sensitive to aqueous acids, traditional dissolving metal reductions (e.g., Fe/HCl) risk premature deprotection. Therefore, a chemoselective catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is utilized, which quantitatively reduces the nitro group without cleaving the protecting group [3].

Synthetic Workflow Visualization

Figure 1: Two-step synthetic workflow for 1-(methoxymethyl)-1H-pyrazol-3-amine.

Experimental Protocols

Phase 1: Synthesis of 1-(Methoxymethyl)-3-nitro-1H-pyrazole

Objective: Regioselective N-alkylation of the pyrazole core.

Table 1: Reaction Stoichiometry for N-Alkylation

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Nitro-1H-pyrazole | 113.07 | 1.0 | 1.13 g (10.0 mmol) | Starting Material |

| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 1.2 | 0.91 mL (12.0 mmol) | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g (15.0 mmol) | Base |

| N,N-Dimethylformamide (DMF) | N/A | N/A | 20 mL | Solvent |

Step-by-Step Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 3-nitro-1H-pyrazole (1.13 g, 10.0 mmol) and anhydrous DMF (20 mL).

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to facilitate the formation of the pyrazolate anion.

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. CRITICAL SAFETY NOTE: MOM-Cl is a highly volatile, known human carcinogen. Handle exclusively inside a certified fume hood using heavy-duty nitrile gloves. Syringe in MOM-Cl (0.91 mL, 12.0 mmol) dropwise over 5 minutes to control the exothermic alkylation.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 3:1; UV visualization).

-

Workup: Quench the reaction by carefully adding 30 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (2 × 20 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes). The desired 1,3-isomer typically elutes before the more polar 1,5-isomer. Isolate the fractions containing the 1,3-isomer and concentrate to afford 1-(methoxymethyl)-3-nitro-1H-pyrazole as a pale yellow oil (Yield: ~65%).

Phase 2: Synthesis of 1-(Methoxymethyl)-1H-pyrazol-3-amine

Objective: Chemoselective reduction of the nitro group to a primary amine.

Table 2: Reaction Stoichiometry for Nitro Reduction

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 1-MOM-3-nitro-1H-pyrazole | 157.13 | 1.0 | 0.78 g (5.0 mmol) | Intermediate |

| 10% Palladium on Carbon (Pd/C) | N/A | 10 wt% | 78 mg | Catalyst |

| Hydrogen Gas (H₂) | 2.02 | Excess | 1 Balloon (~1 atm) | Reducing Agent |

| Methanol (MeOH) | N/A | N/A | 15 mL | Solvent |

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1-(methoxymethyl)-3-nitro-1H-pyrazole (0.78 g, 5.0 mmol) in HPLC-grade Methanol (15 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (78 mg). CRITICAL SAFETY NOTE: Dry Pd/C is pyrophoric. Ensure the flask is purged with argon before and immediately after addition to prevent solvent ignition.

-

Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask under a vacuum and backfill it with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

-

Reaction Propagation: Stir the heterogeneous mixture vigorously at room temperature for 3–5 hours. The reaction is complete when TLC (Hexanes/EtOAc 1:1) indicates the total disappearance of the starting material and the appearance of a highly polar, ninhydrin-positive spot.

-

Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional Methanol (20 mL). Do not allow the filter cake to dry out completely under vacuum, as spent Pd/C can ignite.

-

Isolation: Concentrate the filtrate under reduced pressure to afford 1-(methoxymethyl)-1H-pyrazol-3-amine as a viscous, off-white to pale amber oil (Yield: ~95%). The product is generally >95% pure by NMR and can be used directly in subsequent coupling reactions.

Analytical Characterization Data

Validation of the final product is critical to ensure that the MOM group remained intact during reduction and that the correct regioisomer was carried forward.

Table 3: Expected Analytical Data for 1-(Methoxymethyl)-1H-pyrazol-3-amine

| Analytical Method | Expected Signals / Observations |

| TLC (Hexanes/EtOAc 1:1) | R_f ≈ 0.30 (UV active, stains dark purple with Ninhydrin) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J = 2.2 Hz, 1H, Pyrazole-H5), 5.65 (d, J = 2.2 Hz, 1H, Pyrazole-H4), 5.20 (s, 2H, -O-CH₂-N-), 3.60 (br s, 2H, -NH₂), 3.30 (s, 3H, -OCH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 154.2 (C3), 131.5 (C5), 96.8 (C4), 80.1 (-O-CH₂-N-), 56.4 (-OCH₃). |

| ESI-MS (m/z) | [M+H]⁺ calculated for C₅H₁₀N₃O: 128.08; Found: 128.1 |

References

-

Fanourakis, A., Ali, Y., Chen, L., et al. "Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation." Nature 641, 646-652 (2025). Available at:[Link]

-

Liu, Y., et al. "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." Journal of Medicinal Chemistry, ACS Publications (2014). Available at:[Link]

-

Li, L., Zhang, X., Li, X., et al. "Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water." Letters in Organic Chemistry, 22(5), 379-386 (2025). Available at:[Link]

Application Notes & Protocols: The Acylation of 1-(methoxymethyl)-1H-pyrazol-3-amine with Acid Chlorides

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of N-acyl-3-aminopyrazoles is a cornerstone reaction in medicinal chemistry, providing access to a vast chemical space of biologically relevant scaffolds. This guide offers a detailed exploration of the reaction between 1-(methoxymethyl)-1H-pyrazol-3-amine and various acid chlorides. We delve into the mechanistic underpinnings of this transformation, provide robust, step-by-step protocols, and discuss critical process considerations to ensure high-yield, successful syntheses. The strategic use of the methoxymethyl (MOM) group as a stable, yet readily cleavable, protecting group for the pyrazole N-H is a key focus, enhancing the synthetic utility of this building block.

Scientific Foundation and Mechanistic Overview

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The exocyclic amino group (-NH₂) at the C3 position of the pyrazole is the active nucleophile. Its reactivity is modulated by the electronic properties of the pyrazole ring itself.

The Mechanism Unpacked:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 3-amino group attacks the electrophilic carbonyl carbon of the acid chloride. This is the rate-determining step.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, high-energy tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen a positive charge.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, re-forming the carbon-oxygen double bond. This concerted step expels the chloride ion (Cl⁻), a very effective leaving group.

-

Proton Transfer: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), deprotonates the nitrogen atom. This neutralizes the product and scavenges the hydrochloric acid (HCl) generated in the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1]

The Role of the Methoxymethyl (MOM) Protecting Group:

The MOM group (-CH₂OCH₃) is strategically employed to protect the N1 nitrogen of the pyrazole ring.[2][3] This serves two primary purposes:

-

Preventing Side Reactions: It prevents the acylation from occurring at the ring nitrogen, ensuring regioselectivity for the exocyclic amine.

-

Improving Solubility: The MOM group often enhances the solubility of the pyrazole starting material and intermediates in common organic solvents.

The MOM group is notably stable under the basic or neutral conditions of the acylation reaction but can be readily removed under acidic conditions if the N-H pyrazole is the final target.[2][4]

Experimental Protocols and Workflow

General Protocol for the Synthesis of N-(1-(methoxymethyl)-1H-pyrazol-3-yl)amides

This protocol provides a reliable and scalable method for the acylation reaction.

Materials & Reagents:

-

1-(methoxymethyl)-1H-pyrazol-3-amine

-

Substituted or unsubstituted acid chloride (1.0 - 1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA, 1.5 - 2.0 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Logical Workflow Diagram

Sources

Application Note: Buchwald-Hartwig Coupling of 1-(methoxymethyl)-1H-pyrazol-3-amine

This Application Note and Protocol guide is designed for research scientists and process chemists focusing on the high-efficiency C-N cross-coupling of 1-(methoxymethyl)-1H-pyrazol-3-amine .

Part 1: Strategic Analysis & Substrate Logic

The Substrate: Why 1-MOM-pyrazol-3-amine?

The pyrazole ring is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Janus kinase, B-Raf inhibitors). However, 3-aminopyrazoles present distinct synthetic challenges compared to their 4-amino counterparts or simple anilines:

-

Reduced Nucleophilicity: The amine at the 3-position is electronically conjugated to the pyrazole

-system, rendering it less nucleophilic than alkyl amines. -

Catalyst Poisoning: The endocyclic nitrogen (N2) is a competent ligand for Palladium. Without protection at N1, the substrate can bridge metal centers or form stable, non-productive complexes.

-

Regiocontrol: The Methoxymethyl (MOM) group at N1 serves a dual purpose:

-

Steric Shielding: It discourages coordination of the adjacent N2 to the metal center.

-

Solubility: It significantly enhances solubility in non-polar solvents (Toluene, Dioxane) compared to the free NH-pyrazole.

-

Orthogonality: Unlike Boc (acid labile) or Acetyl (nucleophile labile), MOM is stable to the strong bases (NaOtBu) required for Buchwald couplings but easily removed later with mild acid.

-

Catalyst System Selection

For primary heteroaromatic amines, the choice of ligand is binary: BrettPhos or tBuBrettPhos .

-

BrettPhos: The gold standard for primary amines. Its large steric bulk promotes the reductive elimination of the electron-deficient pyrazole amine.

-

Xantphos: A bidentate alternative.[1] Useful if the monodentate systems fail, but generally requires higher temperatures.

-

Base: NaOtBu is the standard. However, if the coupling partner (Aryl Halide) contains base-sensitive groups (esters, nitriles), Cs₂CO₃ is the required substitute.

Part 2: Experimental Protocols

General Procedure A: Standard Screening (BrettPhos System)

Recommended for initial hit-finding with Aryl Bromides/Chlorides.

Reagents:

-

Amine: 1-(methoxymethyl)-1H-pyrazol-3-amine (1.2 equiv)

-

Electrophile: Aryl Halide (1.0 equiv)[2]

-

Catalyst: Pd₂(dba)₃ (1-2 mol% Pd) or [Pd(allyl)Cl]₂

-

Ligand: BrettPhos (2-4 mol%)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: t-Amyl Alcohol (preferred) or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol:

-

Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

-

Solids Addition: Charge the vial with the Aryl Halide (if solid, 1.0 mmol), 1-(methoxymethyl)-1H-pyrazol-3-amine (1.2 mmol, 153 mg), NaOtBu (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and BrettPhos (0.02 mmol, 10.7 mg).

-

Note: If using a liquid Aryl Halide, add it after the solvent.

-

-

Inertion: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

-

Solvation: Add anhydrous t-Amyl Alcohol (4 mL, 0.25 M concentration) via syringe.

-

Reaction: Place the vial in a pre-heated block at 90 °C . Stir vigorously (800+ rpm) for 2-16 hours.

-

Monitoring: Monitor by LCMS. The MOM group is stable, but check for dehalogenation of the starting material.

-

-

Work-up:

General Procedure B: Sensitive Substrates (Cs₂CO₃ System)

Use when the electrophile contains esters, nitro groups, or nitriles.

Modifications:

-

Base: Replace NaOtBu with Cs₂CO₃ (2.0 equiv, finely ground, dried).

-

Solvent: Switch to 1,4-Dioxane (higher boiling point allowed).

-

Temperature: Increase to 100-110 °C .

-

Time: Reaction times will be longer (12-24 h) due to the lower solubility/basicity of Cesium Carbonate.

Part 3: Data & Optimization Guide

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to tBuBrettPhos (G3 Precatalyst); Increase temp to 110°C. |

| Protodehalogenation | Ensure solvent is anhydrous; Switch solvent to Toluene; Use RuPhos . | |

| MOM Cleavage | Trace Acid / Lewis Acid | Ensure all glassware is base-washed; Avoid halogenated solvents if possible. |

| Bis-arylation | Excess Amine Reactivity | Unlikely with pyrazoles, but if observed, increase Amine:Halide ratio to 1.5:1. |

MOM Deprotection (Post-Coupling)

To reveal the free NH-pyrazole after coupling:

-

Dissolve the coupled product in MeOH or DCM .

-

Add 4M HCl in Dioxane (5-10 equiv) or TFA (20% v/v).

-

Stir at RT for 1-4 hours.

-

Neutralize with sat. NaHCO₃ (carefully) and extract.

Part 4: Mechanism & Workflow Visualization

Catalytic Cycle: The MOM Advantage

The diagram below illustrates how the MOM group prevents the formation of the non-productive "off-cycle" resting state, a common failure mode for aminopyrazoles.

Caption: Catalytic cycle highlighting the protective role of the MOM group in preventing N2-palladium coordination (Poisoning).

Optimization Workflow

Caption: Decision tree for optimizing reaction conditions based on initial screening results.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

-

Fors, B. P., et al. (2008).[4] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions." Journal of the American Chemical Society. [Link]

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (MOM Stability Data). [Link]

-

Charles, M. D., et al. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters. [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. nbinno.com [nbinno.com]

- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

Application Note: Strategic Protocols for the Reductive Amination of 1-(Methoxymethyl)pyrazol-3-amine

Abstract: This document provides an in-depth guide to the reductive amination of 1-(methoxymethyl)pyrazol-3-amine, a versatile building block in contemporary medicinal chemistry. Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of complex amines from simple carbonyl and amine precursors.[1] We will explore the underlying mechanism, compare critical reagent choices, and present detailed, field-proven protocols tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with a strong emphasis on the causal factors that govern reaction outcomes, ensuring both high efficiency and reproducibility.

Introduction: The Strategic Value of Pyrazole Amines

The pyrazole moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable metabolic stability and ability to engage in diverse biological interactions.[2][3] Consequently, methods for the functionalization of pyrazole intermediates, such as 1-(methoxymethyl)pyrazol-3-amine, are of paramount importance. The primary amine at the C3 position serves as a critical synthetic handle for introducing molecular complexity. Reductive amination, or reductive alkylation, offers a direct and controlled pathway to forge new carbon-nitrogen bonds, converting this primary amine into more elaborate secondary or tertiary amines.[4][5] This transformation is fundamental for library synthesis and lead optimization campaigns in drug development.

The 1-(methoxymethyl) or "MOM" group is a common N-protecting group for the pyrazole ring, valued for its stability under a range of reaction conditions and its susceptibility to cleavage under specific acidic protocols, which will not be covered here. This guide focuses exclusively on the N-alkylation of the exocyclic amine.

The Reaction Mechanism: A Two-Step Cascade

Reductive amination is a sequential, one-pot reaction that proceeds through two distinct mechanistic steps: the formation of an imine (or its protonated form, the iminium ion), followed by its immediate reduction.[5][6][7]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to yield an imine. This dehydration step is the rate-limiting step and is often catalyzed by a weak acid.[8] A slightly acidic medium (typically pH 4-6) is optimal, as it is sufficient to protonate the carbonyl oxygen, enhancing its electrophilicity, without fully protonating the amine, which would render it non-nucleophilic.[9]

-

Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, yielding the final amine product. The choice of reducing agent is critical; it must be potent enough to reduce the C=N bond but mild enough to avoid significant reduction of the starting carbonyl compound.[10]

Caption: The general mechanism of reductive amination.

Comparative Analysis of Reducing Agents

The success of a reductive amination protocol hinges on the selection of an appropriate reducing agent. While numerous options exist, three borohydride reagents are most commonly employed in modern organic synthesis. Their characteristics are summarized below.

| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |

| Selectivity | Excellent: Reduces imines/iminiums much faster than aldehydes/ketones.[10][11] | Very Good: Selective for iminium ions at pH 6-8.[6][10] | Poor: Readily reduces aldehydes and ketones.[12] |

| Procedure Type | One-Pot (Direct): All reagents can be mixed at the start. | One-Pot (Direct): All reagents can be mixed at the start. | Two-Step (Indirect): Imine must be pre-formed before adding NaBH₄.[12][13] |

| Typical Solvents | Aprotic: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF.[12][13][14] | Protic: Methanol (MeOH), Ethanol (EtOH).[12] | Protic: Methanol (MeOH), Ethanol (EtOH).[12] |

| Advantages | High yields, mild conditions, broad functional group tolerance, non-toxic byproducts.[14][15] | Effective and well-established. | Inexpensive, readily available. |

| Disadvantages | Higher cost, moisture-sensitive. | Highly Toxic: Can release HCN gas upon acidification.[11] Requires careful handling and quenching. | Lack of selectivity requires a two-step process. |

For the reductive amination of 1-(methoxymethyl)pyrazol-3-amine, Sodium Triacetoxyborohydride (STAB) is the highly recommended reagent due to its superior selectivity, safety profile, and operational simplicity.[13][14]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the reaction of 1-(methoxymethyl)pyrazol-3-amine with a generic aldehyde (e.g., isobutyraldehyde).

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Caption: A generalized workflow for synthesis and purification.

Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)

This one-pot, direct method is efficient and offers high yields with minimal side-product formation.[13][14]

-

Reagents & Equipment:

-

1-(methoxymethyl)pyrazol-3-amine (1.0 eq)

-

Aldehyde (e.g., Isobutyraldehyde, 1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Round-bottom flask with magnetic stir bar

-

Nitrogen or Argon atmosphere setup

-

Standard workup and purification equipment

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 1-(methoxymethyl)pyrazol-3-amine (1.0 eq).

-

Dissolve the amine in anhydrous DCE or DCM (approx. 0.1 M concentration).

-

Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. An exotherm may be observed.

-

Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

-

Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir vigorously for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

-

Protocol 2: Classic Method Using Sodium Cyanoborohydride (NaBH₃CN)

WARNING: This reagent is toxic. The workup must be performed carefully in a fume hood to avoid exposure to hydrogen cyanide gas.

-

Reagents & Equipment:

-

1-(methoxymethyl)pyrazol-3-amine (1.0 eq)

-

Aldehyde (e.g., Isobutyraldehyde, 1.1 eq)

-

Sodium Cyanoborohydride (1.2 eq)

-

Methanol (MeOH)

-

Acetic Acid (AcOH)

-

As listed in Protocol 1

-

-

Procedure:

-

To a round-bottom flask, add 1-(methoxymethyl)pyrazol-3-amine (1.0 eq) and dissolve it in methanol (approx. 0.1 M).

-

Add the aldehyde (1.1 eq).

-

Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride (1.2 eq) in a single portion.

-

Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion (typically 4-24 hours).

-

Workup: Carefully adjust the pH to >8 with a saturated NaHCO₃ solution.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography as described in Protocol 1.

-

Protocol 3: Stepwise Method Using Sodium Borohydride (NaBH₄)

This indirect method is useful when the carbonyl is particularly sensitive to reduction or when STAB is unavailable.[14]

-

Reagents & Equipment:

-

All reagents from Protocol 2, replacing NaBH₃CN with Sodium Borohydride (NaBH₄) (1.5 eq).

-

3Å Molecular Sieves (optional, but recommended).

-

-

Procedure:

-

Imine Formation: To a round-bottom flask, add 1-(methoxymethyl)pyrazol-3-amine (1.0 eq), the aldehyde (1.1 eq), and methanol. Add activated 3Å molecular sieves to drive the dehydration.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete imine formation. Monitor the disappearance of the carbonyl starting material by TLC.

-

Reduction: Cool the flask to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions. Control the addition to manage gas evolution.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until completion (typically 1-3 hours).

-

Workup: Quench the reaction by the slow addition of water at 0 °C.

-

Follow steps 7-11 from Protocol 2 for workup and purification.

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Sterically hindered substrates. | 1. Add 1-2 equivalents of acetic acid to catalyze imine formation (especially with STAB).[16] 2. Use fresh, anhydrous reducing agent and solvent. 3. Increase reaction temperature or time; consider using a more reactive Lewis acid co-catalyst like Ti(OiPr)₄.[6] |

| Alcohol Byproduct Formation | The reducing agent is reducing the starting aldehyde/ketone. | 1. This is common with NaBH₄ if added before imine formation is complete. Ensure the first step runs to completion. 2. Switch to the more selective STAB reagent (Protocol 1). |

| Di-alkylation of Amine | The secondary amine product is reacting with a second molecule of the aldehyde. | 1. Use a slight excess (1.1-1.2 eq) of the pyrazole amine relative to the aldehyde. 2. Add the aldehyde slowly to the mixture of amine and reducing agent to keep its concentration low. |

| Difficult Purification | Product and starting amine have similar polarity. | 1. Utilize an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute acid (e.g., 1M HCl). The basic amine products will move to the aqueous layer.[17] 2. Basify the aqueous layer (e.g., with 1M NaOH) and re-extract the pure product into an organic solvent. |

Conclusion

The reductive amination of 1-(methoxymethyl)pyrazol-3-amine is a highly reliable and versatile transformation for accessing a wide array of N-substituted pyrazole derivatives. While several protocols can achieve this transformation, the use of sodium triacetoxyborohydride (STAB) in an aprotic solvent represents the current state-of-the-art, offering an optimal balance of reactivity, selectivity, and safety. By understanding the reaction mechanism and the nuances of reagent selection, researchers can confidently and efficiently synthesize target molecules for applications in drug discovery and beyond.

References

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reductive Amination. Chemistry Steps. [Link]

-

Reductive Amination. Organic Chemistry Tutor. [Link]

-

Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]

-

Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. [Link]

-

A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Publications. [Link]

-

Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds. [Link]

-

Reductive amination with zinc powder in aqueous media. PMC. [Link]

- Method for purifying pyrazoles.

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

-

Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]